molecular formula C10H9F3O2 B13587327 2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one

2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one

Cat. No.: B13587327
M. Wt: 218.17 g/mol
InChI Key: JXDDZIJSRUCPHY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to a phenyl ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2-methoxy-6-methylbenzaldehyde+trifluoroacetic anhydrideAlCl3This compound\text{2-methoxy-6-methylbenzaldehyde} + \text{trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-methoxy-6-methylbenzaldehyde+trifluoroacetic anhydrideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one
  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(m-tolyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other trifluoromethyl ketones.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-6-methylphenyl)ethanone

InChI

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(15-2)8(6)9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

JXDDZIJSRUCPHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)C(F)(F)F

Origin of Product

United States

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